3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of amino, bromo, and phenyl groups in this compound suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with a suitable reagent to form the quinazoline core.
Bromination: Introduction of the bromo group at the 8th position using brominating agents like N-bromosuccinimide (NBS).
Amination: Introduction of the amino group at the 3rd position using amination reactions.
Phenylation: Introduction of the phenyl group at the 2nd position using a suitable phenylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions might target the quinazoline core or the bromo group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups at the 8th position.
Scientific Research Applications
3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications, particularly in cancer research due to the known activities of quinazoline derivatives.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Quinazoline derivatives often interact with enzymes or receptors, inhibiting their activity. The presence of the amino, bromo, and phenyl groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: Known for its anticancer properties.
8-Bromoquinazoline: Studied for its biological activities.
2-Phenylquinazoline: Investigated for various therapeutic applications.
Uniqueness
3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is unique due to the combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
89258-54-8 |
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Molecular Formula |
C14H10BrN3O |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
3-amino-8-bromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H10BrN3O/c15-11-8-4-7-10-12(11)17-13(18(16)14(10)19)9-5-2-1-3-6-9/h1-8H,16H2 |
InChI Key |
DHUPHPFUXJYNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)N2N |
Origin of Product |
United States |
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